molecular formula C52H68O8 B3176122 O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene CAS No. 97600-49-2

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene

Cat. No.: B3176122
CAS No.: 97600-49-2
M. Wt: 821.1 g/mol
InChI Key: RCVLXPWJVXHCMD-UHFFFAOYSA-N
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Description

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This compound is particularly interesting due to its unique structural features, which include ethoxycarbonylmethyl groups and a tert-butyl group. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene typically involves the alkylation of p-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene can undergo various chemical reactions, including:

Common Reagents and Conditions::
  • Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
  • Complexation: Metal salts (e.g., copper(II) chloride) in aqueous or organic solvents.
Major Products::

Mechanism of Action

The mechanism by which O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene exerts its effects is primarily through its ability to form stable host-guest complexes. The calix4arene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the ethoxycarbonylmethyl groups enhance solubility and facilitate interactions with other molecules. This complexation can influence the reactivity and stability of the guest molecules, making the compound useful in catalysis, sensing, and drug delivery .

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is unique due to its enhanced solubility and functional versatility compared to its parent compound and other derivatives. The ethoxycarbonylmethyl groups provide additional sites for chemical modification and complexation, broadening its range of applications in various scientific fields .

Properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLXPWJVXHCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H68O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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